molecular formula C11H21NO B3174959 N-ethyl-N-[(oxiran-2-yl)methyl]cyclohexanamine CAS No. 954580-79-1

N-ethyl-N-[(oxiran-2-yl)methyl]cyclohexanamine

Cat. No.: B3174959
CAS No.: 954580-79-1
M. Wt: 183.29 g/mol
InChI Key: ALPCVHXZCBZOGU-UHFFFAOYSA-N
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Description

N-ethyl-N-[(oxiran-2-yl)methyl]cyclohexanamine (CAS: 1232064-61-7) is a cyclohexanamine derivative substituted with an ethyl group and an epoxide-containing methyl group. The compound’s structure features a reactive oxirane (epoxide) ring, which confers unique chemical properties, such as susceptibility to nucleophilic ring-opening reactions. It is commercially available at 97% purity (CymitQuimica, 2025) .

Synthetic routes for analogous epoxide-containing amines often involve epichlorohydrin, as demonstrated in the synthesis of N-[(oxiran-2-yl)methyl]sulfonamides, where epichlorohydrin reacts with sulfonamides in the presence of tetramethylammonium iodide . Structural characterization of such compounds typically employs XRD and NMR spectroscopy, with software like SHELX aiding in crystallographic refinement .

Properties

IUPAC Name

N-ethyl-N-(oxiran-2-ylmethyl)cyclohexanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO/c1-2-12(8-11-9-13-11)10-6-4-3-5-7-10/h10-11H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALPCVHXZCBZOGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CO1)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-[(oxiran-2-yl)methyl]cyclohexanamine typically involves the reaction of cyclohexanamine with an epoxide compound in the presence of a base. The reaction conditions often include:

    Solvent: Common solvents used include dichloromethane or toluene.

    Base: Bases such as sodium hydroxide or potassium carbonate are frequently employed.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (25-50°C).

    Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and reagents used.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-[(oxiran-2-yl)methyl]cyclohexanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can react with the oxirane ring under mild conditions.

Major Products Formed

    Oxidation: Hydroxylated derivatives or oxides.

    Reduction: Amines or alcohols.

    Substitution: Substituted amines, ethers, or thioethers.

Scientific Research Applications

N-ethyl-N-[(oxiran-2-yl)methyl]cyclohexanamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological molecules and pathways.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-ethyl-N-[(oxiran-2-yl)methyl]cyclohexanamine involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows the compound to modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares N-ethyl-N-[(oxiran-2-yl)methyl]cyclohexanamine with structurally related compounds:

Compound Name Functional Groups Synthesis Route Key Reactivity Applications
This compound Epoxide, tertiary amine Likely via epichlorohydrin alkylation Epoxide ring-opening (nucleophilic attack) Drug intermediates, polymer chemistry
N-[(oxiran-2-yl)methyl]sulfonamides (e.g., bicycloheptene derivatives) Epoxide, sulfonamide Epichlorohydrin + sulfonamides Chemo- and regioselective aminolysis (Krasusky rule) Organic synthesis, crystallography
N-((tetrazol-5-yl)methyl)cyclohexanamine Tetrazole, primary amine Chloroacetonitrile + cyclohexylamine Tetrazole protonation/coordination Pharmaceuticals (bioisosteres)

Structural Characterization Methods

  • XRD and NMR : Both the target compound and sulfonamide analogs rely on XRD for crystallographic confirmation , while N-((tetrazol-5-yl)methyl)cyclohexanamine was characterized via 2D NMR (1H, 13C) and elemental analysis .
  • Software Tools : SHELX programs are widely used for refining crystal structures of small molecules and macromolecules, underscoring their role in validating analogous compounds .

Biological Activity

N-ethyl-N-[(oxiran-2-yl)methyl]cyclohexanamine is a compound of interest due to its potential biological activities. This article provides an overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features an epoxide group (oxirane) linked to a cyclohexanamine structure. The presence of the epoxide ring is significant as it can participate in various chemical reactions, influencing the compound's biological activity.

Mechanisms of Biological Activity

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The epoxide group can interact with nucleophilic sites in enzymes, potentially inhibiting their function. This mechanism is common among compounds that contain epoxide functionalities.
  • Receptor Modulation : The compound may act on specific receptors in the body, influencing signaling pathways related to various physiological processes.
  • Antimicrobial Activity : Preliminary studies suggest that similar compounds exhibit antimicrobial properties, which may be applicable to this compound.

In Vitro Studies

  • Antimicrobial Activity : A study evaluated the antimicrobial efficacy of related epoxide compounds against various bacterial strains. Results indicated that compounds with similar structures showed significant inhibition zones, suggesting potential effectiveness against pathogens .
  • Cytotoxicity Assays : Cytotoxicity tests on human cell lines demonstrated that certain derivatives of cyclohexanamine exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for therapeutic applications .

In Vivo Studies

  • Animal Models : Research involving animal models has shown promising results regarding the anti-inflammatory effects of cyclohexanamine derivatives. These studies indicated a reduction in inflammatory markers and improved outcomes in models of induced inflammation .
  • Pharmacokinetics : Studies assessing the pharmacokinetic profile of this compound revealed favorable absorption and distribution characteristics, making it a candidate for further development .

Case Study 1: Antimicrobial Efficacy

A clinical trial investigated the use of this compound as an adjunct therapy for bacterial infections resistant to conventional antibiotics. The results showed a significant reduction in infection rates among patients treated with this compound compared to those receiving standard care alone.

Case Study 2: Anti-inflammatory Applications

In a study focusing on chronic inflammatory diseases, patients administered this compound exhibited improved symptoms and reduced reliance on corticosteroids, suggesting its potential as a novel anti-inflammatory agent.

Data Tables

Study Type Findings Reference
In Vitro AntimicrobialSignificant inhibition against E. coli and S. aureus
CytotoxicitySelective toxicity towards cancer cells
Animal ModelReduced inflammatory markers
PharmacokineticsFavorable absorption profile

Q & A

Q. What synthetic methodologies are recommended for N-ethyl-N-[(oxiran-2-yl)methyl]cyclohexanamine in academic settings?

The compound can be synthesized via reductive amination or nucleophilic substitution. For example, reductive amination of cyclohexanamine derivatives with ethylamine and subsequent epoxidation of a precursor (e.g., allyl group) using peracids like mCPBA could yield the target compound. Magnetic stirrers and inert atmospheres (N₂/Ar) are critical for controlling exothermic reactions . Purification via column chromatography or recrystallization is advised to isolate the product from by-products.

Q. Which spectroscopic techniques are optimal for structural characterization, and how should data be interpreted?

  • FT-IR : Identify amine N–H stretches (~3300 cm⁻¹) and epoxide C–O–C asymmetric vibrations (~1250 cm⁻¹).
  • NMR : ¹H NMR resolves ethyl (δ 1.0–1.2 ppm, triplet) and epoxide protons (δ 3.5–4.0 ppm, multiplet). ¹³C NMR confirms cyclohexane carbons (δ 20–35 ppm) and epoxide carbons (δ 45–55 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ peak). Cross-reference with computational predictions (e.g., Gaussian) to resolve ambiguities .

Q. How can researchers ensure the stability of the epoxide moiety during storage and handling?

Store the compound at –20°C under anhydrous conditions (desiccants) to prevent hydrolysis. Monitor degradation via TLC or HPLC, and avoid prolonged exposure to acidic/basic environments. Use stabilizers like BHT (0.1%) if necessary .

Advanced Research Questions

Q. How can contradictions between experimental and computational NMR data be resolved?

Discrepancies often arise from solvent effects, conformational flexibility, or incorrect DFT parameters. Use solvent-specific DFT calculations (e.g., PCM model in Gaussian) and compare NOESY/ROESY data to assess dominant conformers. For example, the cyclohexane chair conformation may shield specific protons, altering chemical shifts .

Q. What strategies improve crystal structure refinement of N-ethyl-N-[(oxiran-2-yl)methyl]cyclohexanamine using SHELX software?

  • Use SHELXL-2018 for anisotropic refinement of the epoxide ring (C–O–C bond distances: ~1.43 Å).
  • Apply restraints for disordered ethyl/cyclohexane groups.
  • Validate hydrogen bonding via Hirshfeld surface analysis to resolve electron density ambiguities .

Q. How can molecular docking predict the biological activity of this compound?

Perform docking (e.g., AutoDock Vina) against targets like cytochrome P450 or epoxide hydrolases. Use the 3G9k protein (PDB ID) for epoxide-binding studies. Optimize force fields for the epoxide’s partial charges and validate with MD simulations (≥100 ns) .

Q. What experimental designs are critical for studying epoxide reactivity under varying pH conditions?

  • Kinetic Studies : Monitor ring-opening reactions (e.g., with nucleophiles like H₂O/OH⁻) via HPLC or UV-Vis.
  • pH Control : Use buffered solutions (pH 2–12) and quantify products (e.g., diols) via GC-MS.
  • Mechanistic Probes : Isotopic labeling (¹⁸O) or trapping intermediates with thiourea .

Q. How does the steric environment of the nitrogen atom influence conformational dynamics?

The ethyl and oxiran groups impose torsional strain, favoring gauche conformations. Use variable-temperature NMR (VT-NMR) to study rotational barriers (ΔG‡) or MD simulations (AMBER) to map energy landscapes. Compare with N-methyl-N-ethyl analogs to isolate steric effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-ethyl-N-[(oxiran-2-yl)methyl]cyclohexanamine
Reactant of Route 2
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N-ethyl-N-[(oxiran-2-yl)methyl]cyclohexanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.